molecular formula C12H13ClF3NO B1584277 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol CAS No. 21928-50-7

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B1584277
CAS RN: 21928-50-7
M. Wt: 279.68 g/mol
InChI Key: RALRVIPTUXSBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol” is a chemical compound with the empirical formula C12H13ClF3NO . It has a molecular weight of 279.69 . This compound may be used to synthesize piperidinols and penfluridol, a neuroleptic agent .


Synthesis Analysis

A series of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidinol ring attached to a phenyl ring, which is substituted with a chlorine atom and a trifluoromethyl group .


Chemical Reactions Analysis

The synthesized derivatives of this compound have been evaluated for their analgesic potential . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .


Physical And Chemical Properties Analysis

This compound has a melting point of 138-141 °C . The SMILES string for this compound is OC1(CC(NCC1)c2ccc(Cl)c(c2)C(F)(F)F) .

Scientific Research Applications

1. Analgesic Potential

  • Application Summary: This compound has been synthesized and tested for its analgesic potential. It was used in a study to design pharmacophore models for analgesics .
  • Methods of Application: The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method .
  • Results: Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action. The results indicate that these compounds are useful as analgesics .

2. Synthesis of Piperidinols

  • Application Summary: This compound may be used to synthesize piperidinols .

3. Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11/h1-2,7,17-18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALRVIPTUXSBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176341
Record name 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

CAS RN

21928-50-7
Record name 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21928-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5G3R6M8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)c(C(F)(F)F)c2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

According to Preparation 2: Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate (4.3 g, 11.3 mmol, methylen chloride (30 ml), trifluoroacetic acid (4.5 ml). Yield: 1.4 g. MS m/z (rel. intensity, 70 eV) 279 (M+, 28), 263 (38), 262 (30), 261 (bp), 260 (52).
Name
Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

Citations

For This Compound
4
Citations
D Sun, MS Scherman, V Jones, JG Hurdle… - Bioorganic & medicinal …, 2009 - Elsevier
Direct anti-tuberculosis screening of commercially available compound libraries identified a novel piperidinol with interesting anti-tuberculosis activity and drug like characteristics. To …
Number of citations: 25 www.sciencedirect.com
V Bártl, K Šindelář, V Valenta, J Holubek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 2-chloro- and 2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol with 2-bromoethanol in the presence of sulfuric acid in boiling benzene afforded the 2-bromoethyl ethers VIa …
Number of citations: 1 cccc.uochb.cas.cz
W Arnav, R Mansingh, L Neel, B Vinayak… - Trends in Drug …, 2023 - research-reels.com
Penfluridol is a new long-acting neuroleptic drug known to be used widely for treating psychotic conditions. An internal standard was employed, which was penfluridol D7 (IS). The …
Number of citations: 0 research-reels.com
A Ahmed, KI Molvi, S Nazim, I Baig, T Memon… - J. Chem. Pharm …, 2012 - researchgate.net
CNS disorders have been estimated approximately up to 20% of the nationwide cost of healthcare in the developed countries, Because of various socioeconomic problem in developed …
Number of citations: 33 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.